molecular formula C20H27N3O B3006410 N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide CAS No. 1197764-50-3

N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide

Katalognummer B3006410
CAS-Nummer: 1197764-50-3
Molekulargewicht: 325.456
InChI-Schlüssel: BQLPOKGAAMZLBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide, also known as TAK-915, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Wirkmechanismus

The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain, including the muscarinic acetylcholine receptor and the dopamine D1 receptor. By enhancing the activity of these receptors, N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide may improve cognitive function in individuals with cognitive disorders.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in the release of acetylcholine and dopamine in the brain, as well as an improvement in synaptic plasticity and neuronal activity. In addition, N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide for lab experiments is its high potency and selectivity for its target receptors. This allows for precise control over the dose and duration of treatment, which is important for studying the effects of the drug on cognitive function. However, one limitation of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the drug. Another area of research is the identification of biomarkers that can be used to monitor the effects of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide on cognitive function. In addition, further studies are needed to determine the safety and efficacy of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide in clinical trials, as well as its potential for use in combination with other drugs for the treatment of cognitive disorders.
Conclusion:
In conclusion, N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Its high potency and selectivity for its target receptors make it a valuable tool for studying the effects of modulating these receptors on cognitive function. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 1-cyanocycloheptane, which is then reacted with 2-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol to form the intermediate compound. This intermediate is then treated with acetic anhydride to produce N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide has been extensively studied for its potential therapeutic effects in cognitive disorders. Preclinical studies have shown that N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c21-15-20(12-5-1-2-6-13-20)23-19(24)14-22-18-11-7-9-16-8-3-4-10-17(16)18/h7,9,11,22H,1-6,8,10,12-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLPOKGAAMZLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.